molecular formula C22H21N5O2 B2681721 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide CAS No. 946312-45-4

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide

Cat. No.: B2681721
CAS No.: 946312-45-4
M. Wt: 387.443
InChI Key: DUKFJYPVZCHRLD-UHFFFAOYSA-N
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Description

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the phenyl group: This step often involves the use of phenylhydrazine or its derivatives in the presence of a suitable catalyst.

    Formation of the amide bond: The final step involves the coupling of the pyrazolo[3,4-d]pyrimidine derivative with phenethylpropanamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent, anti-inflammatory drug, and antiviral compound.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can bind to the active sites of these enzymes, inhibiting their activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Phenyl-substituted pyrazoles: These compounds have similar structural features and biological properties.

Uniqueness

3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylpropanamide is unique due to its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-20(23-13-11-17-7-3-1-4-8-17)12-14-26-16-24-21-19(22(26)29)15-25-27(21)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUKFJYPVZCHRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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